Pyrimidine-5-carboxamidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, largely due to its presence in the natural world as a fundamental component of life. As a key constituent of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of DNA and RNA, the pyrimidine scaffold holds a privileged position. ontosight.ai This natural precedent has inspired chemists to explore a vast chemical space populated by synthetic pyrimidine derivatives. These efforts have been fruitful, leading to a wide array of therapeutic agents with applications spanning from anticancer and antimicrobial to anti-inflammatory and cardiovascular treatments. niscpr.res.inchemimpex.combeilstein-journals.org The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive framework for drug design. chemimpex.combeilstein-journals.org
Overview of Pyrimidine-5-carboxamidine and Related Structures
This compound is an aromatic heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxamidine group at the 5-position. derpharmachemica.com The carboxamidine functional group, with its basic nitrogen atoms, can engage in various intermolecular interactions, a key feature for binding to biological targets. While academic research specifically on the unsubstituted this compound is somewhat limited, it is recognized as a valuable building block in the synthesis of more complex molecules. chemimpex.com
The closely related Pyrimidine-5-carboxamide derivatives, where the amidine is replaced by an amide, have been the subject of intense investigation. These derivatives have shown a remarkable breadth of biological activities, underscoring the therapeutic potential held within this structural class. ias.ac.incu.edu.egusbio.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | Pyrimidine-5-carboximidamide |
| Molecular Formula | C₅H₆N₄ |
| Molecular Weight | 122.13 g/mol |
| CAS Number | 45080054 |
| Hydrochloride CAS No. | 1195613-50-3 |
Table 1: Chemical Properties of this compound.
Research Trajectory and Future Directions
The trajectory of research involving the this compound scaffold has largely been driven by the exploration of its derivatives. Initial studies likely focused on the synthesis and fundamental characterization of the parent compound. However, the field has rapidly evolved towards the design and synthesis of substituted analogs with specific biological targets in mind. The consistent discovery of potent biological activity in pyrimidine-5-carboxamide derivatives suggests that the core scaffold is a strong foundation for therapeutic development. ias.ac.incu.edu.egusbio.net
Future research will likely continue to explore the vast chemical space around this scaffold. Key directions may include:
Novel Derivatives: The synthesis of new derivatives with diverse substitution patterns to probe structure-activity relationships further.
Expanded Biological Screening: Testing new and existing compounds against a wider range of biological targets to uncover novel therapeutic applications.
Prodrug Strategies: The development of prodrugs to enhance the pharmacokinetic properties of active compounds. google.com
Computational Modeling: The use of in silico methods to guide the design of more potent and selective inhibitors.
The continued investigation of this compound and its analogs holds significant promise for the discovery of next-generation medicines.
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-5(7)4-1-8-3-9-2-4/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPREUXQEYJYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663869 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690619-43-3 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine 5 Carboxamidine and Its Derivatives
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste, saving time, and reducing energy consumption. Several MCRs have been effectively employed for the synthesis of the pyrimidine (B1678525) core.
Biginelli-Type Condensations
The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. nih.gov While the classic Biginelli reaction does not directly yield pyrimidine-5-carboxamides, modifications of this reaction using 3-ketoamides as the 1,3-dicarbonyl component have been developed to directly access dihydropyrimidine-5-carboxamides. arkat-usa.orgresearchgate.net
A study established a protocol for the synthesis of a series of dihydropyrimidine-5-carboxamides by reacting a 3-ketoamide, an aldehyde, and a urea or thiourea. arkat-usa.org The most effective conditions were found to be solvent-free, using chloroacetic acid as a catalyst. This approach provides a direct route to N-substituted pyrimidine-5-carboxamide derivatives.
Table 1: Synthesis of Dihydropyrimidine-5-carboxamides via Biginelli-Type Reaction
| Entry | Aldehyde | 3-Ketoamide | Urea/Thiourea | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | N-phenyl-3-oxobutanamide | Urea | 85 |
| 2 | 4-Chlorobenzaldehyde | N-phenyl-3-oxobutanamide | Urea | 82 |
| 3 | 4-Methoxybenzaldehyde | N-phenyl-3-oxobutanamide | Thiourea | 78 |
Note: The data in this table is illustrative and based on findings from the cited literature. arkat-usa.org
Condensation with Malononitrile (B47326) and Guanidine (B92328) Hydrochloride
A widely used and efficient one-pot synthesis of 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives involves the condensation of an aromatic aldehyde, malononitrile, and guanidine hydrochloride or guanidine carbonate. This reaction provides a straightforward route to highly functionalized pyrimidines which are precursors to pyrimidine-5-carboxamidines.
One study reported an environmentally friendly, solvent-free method for the synthesis of 2,4-diamino-6-arylpyrimidine-5-carbonitriles by reacting aromatic aldehydes, malononitrile, and guanidine carbonate in the presence of sodium hydroxide. unair.ac.id This method offers excellent yields and mild reaction conditions.
Table 2: Synthesis of 2,4-Diamino-6-arylpyrimidine-5-carbonitriles
| Entry | Aromatic Aldehyde | Catalyst | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | NaOH | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | NaOH | 25 | 95 |
| 3 | 4-Methylbenzaldehyde | NaOH | 35 | 90 |
Note: The data in this table is illustrative and based on findings from the cited literature. unair.ac.id
Utilizing Acetoacetanilide (B1666496), Urea/Thiourea with Substituted Benzaldehyde
The use of acetoacetanilide and its derivatives as the β-dicarbonyl component in Biginelli-type reactions provides a direct route to N-phenyl-dihydropyrimidine-5-carboxamides. This multicomponent reaction involves the condensation of a substituted benzaldehyde, acetoacetanilide, and urea or thiourea.
Research has shown the synthesis of dihydropyrimidinones through a solvent-free grindstone chemistry method, where a mixture of an aromatic aldehyde, N-phenylacetoacetamide, and urea/thiourea is ground together with a catalytic amount of cupric chloride and a few drops of concentrated HCl. mdpi.com This mechanochemical approach is an environmentally benign alternative to traditional solvent-based methods.
Table 3: Synthesis of N-Phenyl-dihydropyrimidine-5-carboxamides
| Entry | Substituted Benzaldehyde | Urea/Thiourea | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Urea | CuCl2/HCl | 85 |
| 2 | 3,4-Dichlorobenzaldehyde | Urea | CuCl2/HCl | 82 |
| 3 | Benzaldehyde | Thiourea | CuCl2/HCl | 80 |
Note: The data in this table is illustrative and based on findings from the cited literature. mdpi.com
Employing Cyanoacetamide, Urea/Thiourea, and Aromatic Aldehydes with Ammonium (B1175870) Chloride
A facile and eco-friendly one-pot synthesis of pyrimidine-5-carboxamides has been developed using cyanoacetamide, urea or thiourea, and various substituted aromatic aldehydes in the presence of ammonium chloride under solvent-free conditions. ias.ac.in This method provides a direct route to pyrimidine-5-carboxamide derivatives, avoiding the intermediate nitrile step.
The reaction proceeds efficiently at elevated temperatures, and the use of the inexpensive and readily available catalyst, ammonium chloride, makes this a practical and scalable method.
Table 4: Synthesis of Pyrimidine-5-carboxamides using Cyanoacetamide
| Entry | Aromatic Aldehyde | Urea/Thiourea | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Urea | 45 | 88 |
| 2 | 4-Chlorobenzaldehyde | Urea | 40 | 92 |
| 3 | 4-Nitrobenzaldehyde | Thiourea | 35 | 95 |
Note: The data in this table is illustrative and based on findings from the cited literature. ias.ac.in
Stepwise Synthesis Strategies
Stepwise synthesis provides an alternative route to pyrimidine-5-carboxamidines, often starting from pre-functionalized pyrimidine rings. A common strategy involves the derivatization of pyrimidine-5-carbonitriles.
Derivatization from Pyrimidine-5-carbonitriles
Pyrimidine-5-carbonitriles, which can be readily synthesized through various multicomponent reactions as described above, are versatile intermediates for the synthesis of pyrimidine-5-carboxamidines. The conversion of the nitrile group to a carboxamidine can be achieved through several methods.
One common method is the hydrolysis of the pyrimidine-5-carbonitrile to the corresponding pyrimidine-5-carboxamide, which can then be further converted to the carboxamidine. The hydrolysis can be carried out under acidic or basic conditions. For instance, treatment of a pyrimidine-5-carbonitrile with concentrated sulfuric acid can yield the corresponding pyrimidine-5-carboxamide. ias.ac.in
A more direct route from the nitrile to the amidine is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imino ester salt (Pinner salt). Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine yields the desired amidine. This method allows for the direct conversion of the cyano group to the carboxamidine functionality.
Table 5: Illustrative Stepwise Synthesis of a Pyrimidine-5-carboxamidine
| Step | Reactant | Reagents | Product |
|---|
Note: This table provides a general illustration of a stepwise conversion and is based on the principles of the Pinner reaction. wikipedia.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution Reactions on Pyrimidine Rings
The pyrimidine ring is characterized as a π-deficient heterocycle, a property that is further enhanced by the presence of electronegative groups or additional nitrogen atoms. wikipedia.org This electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Such reactions are pivotal in the synthesis of functionalized pyrimidines and are commonly employed in medicinal and agrochemical research. nih.gov
In the context of pyrimidine, nucleophilic substitution is favored at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com The stability of the anionic intermediate, known as a Meisenheimer complex, is a key factor in determining the feasibility of the substitution. stackexchange.com When the nucleophile attacks at the C-2 or C-4 positions, the resulting intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, leading to greater stabilization. stackexchange.com This inherent reactivity allows for the introduction of various functional groups onto the pyrimidine core. For instance, the displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine is a classic example of this reaction type. wikipedia.org While many SNAr reactions are believed to proceed through a two-step addition-elimination mechanism, recent studies suggest that for heterocycles like pyrimidine with good leaving groups, a concerted mechanism may be more common. nih.govnih.gov
Formation of Carboxamide Linkages
The carboxamide group at the 5-position is a defining feature of this compound and its derivatives. The synthesis of pyrimidine-5-carboxamides has been a subject of considerable interest, with various synthetic routes developed. researchgate.net One common strategy involves a one-pot synthesis from substituted benzaldehyde, malononitrile or cyanoacetamide, and urea/thiourea in the presence of a catalyst. ias.ac.in This approach can first yield a pyrimidine-5-carbonitrile intermediate, which is then converted to the corresponding pyrimidine-5-carboxamide. ias.ac.in The presence of electron-donating or electron-withdrawing groups on the aromatic aldehyde can significantly influence the yield of the final product. ias.ac.in
Catalytic Systems in this compound Synthesis
The development of efficient catalytic systems is crucial for the synthesis of this compound and its analogs. Catalysts can enhance reaction rates, improve yields, and often allow for milder reaction conditions. Both Lewis acids and other types of catalysts have been successfully employed in these synthetic transformations.
Uranyl Nitrate (B79036) Hexahydrate (UO2(NO3)2·6H2O) Catalysis
Uranyl nitrate hexahydrate has been effectively utilized as a catalyst for the synthesis of pyrimidine carboxamide derivatives. bookpi.orgscispace.com This method offers several advantages, including ease of operation, shorter reaction times, and higher yields, particularly when using acetonitrile (B52724) as a solvent. bookpi.orgscispace.com The synthesis can be performed under both conventional heating and microwave irradiation, with microwave-assisted reactions often leading to significantly reduced reaction times and improved efficiency. bookpi.orgscispace.com
The catalytic activity of uranyl nitrate hexahydrate is demonstrated in the one-pot cyclocondensation reaction of an aldehyde, acetoacetanilide, and urea or thiourea. researchgate.net
Table 1: Uranyl Nitrate Hexahydrate Catalyzed Synthesis of Pyrimidine Carboxamide Derivatives scispace.comresearchgate.net
| Aldehyde | Urea/Thiourea | Method | Time | Yield (%) |
| Benzaldehyde | Urea | Conventional | 4.5 h | 82 |
| Benzaldehyde | Urea | Microwave | 15 min | 92 |
| 4-Chlorobenzaldehyde | Urea | Conventional | 4.0 h | 85 |
| 4-Chlorobenzaldehyde | Urea | Microwave | 18 min | 94 |
| 4-Nitrobenzaldehyde | Thiourea | Conventional | 3.5 h | 88 |
| 4-Nitrobenzaldehyde | Thiourea | Microwave | 15 min | 96 |
Ammonium Chloride under Solvent-Free Conditions
Ammonium chloride (NH₄Cl) has emerged as an inexpensive, readily available, and efficient catalyst for the synthesis of pyrimidine derivatives under solvent-free conditions. ias.ac.inconnectjournals.com This approach aligns with the principles of green chemistry by eliminating the need for volatile and often toxic organic solvents. connectjournals.come-journals.in The reaction of aromatic aldehydes, ethyl acetoacetate, and 5-aminotetrazole (B145819) in the presence of a catalytic amount of ammonium chloride provides a simple and effective route to substituted pyrimidines. connectjournals.com
In the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide, ammonium chloride has been used to catalyze the reaction between various substituted benzaldehydes, malononitrile/cyanoacetamide, and urea/thiourea at 110°C. ias.ac.in This method is noted for its short reaction times and good yields. ias.ac.in The electronic nature of the substituent on the aromatic aldehyde plays a crucial role, with electron-withdrawing groups generally leading to higher yields. ias.ac.inconnectjournals.com
Table 2: Ammonium Chloride Catalyzed Solvent-Free Synthesis of Pyrimidine-5-carbonitrile Derivatives ias.ac.in
| R-group on Benzaldehyde | X (in Urea/Thiourea) | Yield (%) |
| H | O | 80 |
| 4-Cl | O | 88 |
| 4-NO₂ | O | 92 |
| 4-CH₃ | O | 75 |
| H | S | 82 |
| 4-Cl | S | 90 |
Other Lewis Acid Catalysts
A variety of other Lewis acids have been investigated as catalysts for the synthesis of pyrimidine derivatives, demonstrating the versatility of this approach. Iron(II) chloride (FeCl₂) and Zinc chloride (ZnCl₂) have been found to be effective catalysts, with aminophilic Lewis acids showing particular promise. researchgate.net For instance, FeCl₂ has been shown to enhance the yield of 4-aminopyrimidines. researchgate.net The stoichiometry of the Lewis acid and reactants can be critical; for example, adjusting the ratio of amidine hydrochloride to ZnCl₂ can resolve issues with the stirrability of the reaction mixture. researchgate.net
Samarium chloride has been employed as a Lewis acid catalyst in the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea, achieving high yields in short reaction times. organic-chemistry.org Other Lewis acids such as YbCl₃ have also been used in solvent-free conditions for the condensation of aldehydes, ketones, and urea to yield pyrimidine derivatives. bu.edu.eg
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of safer reagents and solvents, energy efficiency, and waste reduction. rasayanjournal.co.inmdpi.com
The use of ammonium chloride as a catalyst under solvent-free conditions is a prime example of a green synthetic method. ias.ac.inconnectjournals.come-journals.in This not only eliminates the need for potentially harmful solvents but also simplifies the work-up procedure. rasayanjournal.co.in Similarly, microwave-assisted synthesis, often catalyzed by reagents like uranyl nitrate hexahydrate, offers a significant advantage in terms of reduced reaction times and energy consumption compared to conventional heating methods. bookpi.orgrasayanjournal.co.inmdpi.com The development of one-pot, multi-component reactions further contributes to the greenness of the synthesis by reducing the number of synthetic steps and the amount of waste generated. e-journals.inrasayanjournal.co.in
Biological and Pharmacological Investigations of Pyrimidine 5 Carboxamidine Derivatives
Antimicrobial Activities
Derivatives of pyrimidine-5-carboxamidine have shown considerable promise as antimicrobial agents, with studies highlighting their efficacy against a range of pathogenic bacteria, fungi, and viruses.
Antibacterial Efficacy
The antibacterial potential of pyrimidine-5-carboxamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.com Research has focused on synthesizing novel compounds and testing their inhibitory effects on bacterial growth.
For instance, a series of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)-ones were synthesized and evaluated for their in vitro antibacterial activity. tandfonline.com Testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed that specific derivatives exhibited potent activity. tandfonline.com Compounds 8c and 8f were identified as having the most pronounced antibacterial effect against S. aureus, while compounds 8c and 8d were the most potent against E. coli. tandfonline.com
In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a crucial enzyme for bacterial survival. mdpi.com One such derivative, N-(4-((octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide, demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com Further research on related S-alkyl benzimidazole-thienopyrimidines confirmed antimicrobial properties against these bacterial types. mdpi.com
Similarly, studies on other related structures, such as 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-substituted pyrimidinones, have shown promising antibacterial activity when compared to the standard drug ciprofloxacin, with the triazole-substituted compounds showing higher inhibition. semanticscholar.orgias.ac.in
| Compound Type | Bacterial Strain | Activity Noted |
|---|---|---|
| 5-Carboxamide substituted 3,4-dihydropyrimidine-2(1H)-ones (Compounds 8c, 8f) | Staphylococcus aureus (Gram-positive) | Most expressed antibacterial activity tandfonline.com |
| 5-Carboxamide substituted 3,4-dihydropyrimidine-2(1H)-ones (Compounds 8c, 8d) | Escherichia coli (Gram-negative) | Most potent activity tandfonline.com |
| N-(4-((octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide | Gram-positive and Gram-negative bacteria | Competitive inhibitor of TrmD enzyme mdpi.com |
| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive and Gram-negative bacteria | Highest antimicrobial activity in its series mdpi.com |
Antifungal Efficacy
The exploration of this compound derivatives has also yielded compounds with significant antifungal properties. These agents have been tested against various fungal pathogens, including opportunistic human pathogens and plant fungal diseases.
A study on 5-carboxamide substituted 3,4-dihydropyrimidin-2(1H)-ones demonstrated their effectiveness against the fungus Candida albicans. tandfonline.com Specifically, compounds 5h and 8e were reported to have the highest antifungal activity within the tested series. tandfonline.com Other research into S-alkyl benzimidazole-thienopyrimidines also revealed antifungal properties against C. albicans. mdpi.com
Further investigations into novel pyrimidine (B1678525) derivatives containing an amide moiety have identified potent antifungal agents against plant pathogenic fungi. frontiersin.orgresearchgate.net In one such study, compounds were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.orgresearchgate.net Compound 5o, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/mL). frontiersin.orgresearchgate.net
| Compound | Fungal Strain | EC₅₀ Value (µg/mL) | Reference Fungicide (EC₅₀) |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 frontiersin.orgresearchgate.net | Pyrimethanil (32.1 µg/mL) frontiersin.orgresearchgate.net |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | 15.1 frontiersin.org | Pyrimethanil (32.1 µg/mL) frontiersin.org |
| Compound 5p | Phomopsis sp. | 19.6 frontiersin.org | Pyrimethanil (32.1 µg/mL) frontiersin.org |
Antiviral Potency
Pyrimidine-5-carboxamide derivatives have emerged as a significant class of compounds in antiviral research, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov A series of disubstituted pyrimidine-5-carboxamide derivatives were designed and synthesized, showing promising antiviral activities against wild-type HIV-1 and a panel of NNRTI-resistant strains. nih.gov One compound, 21c, was particularly potent, with EC₅₀ values ranging from 0.009 to 0.065 µM against various HIV-1 strains, comparable to the established drug etravirine (B1671769). nih.gov Molecular docking studies confirmed that these compounds target the HIV-1 reverse transcriptase enzyme. nih.gov
The antiviral spectrum of these derivatives extends beyond HIV. A class of 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivatives, further modified into pyrimidine thioglycosides, were synthesized and tested against the H5N1 avian influenza virus and SARS-CoV-2. nih.gov The results indicated that compounds with deprotected sugar moieties, particularly galactopyranosyl derivatives, showed higher inhibition against the H5N1 virus. nih.gov Against SARS-CoV-2, compounds 6e (N-phenyl pyrimidine thiogalactoside) and 6f (N-P-chlorophenyl pyrimidine thiogalactoside) were identified as potent inhibitors. nih.gov Additionally, other research has highlighted the potential of pyrimido[4,5-d]pyrimidine (B13093195) derivatives against human coronavirus 229E (HCoV-229E). mdpi.com
| Compound | Virus Target | Activity (EC₅₀) | Notes |
|---|---|---|---|
| Compound 21c | HIV-1 (IIIB, L100I, K103N, Y181C, Y188L, RES056) | 0.009-0.065 µM nih.gov | Activity comparable to etravirine nih.gov |
| N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | IC₅₀ = 15.41 µM nih.gov | Identified as a potent inhibitor nih.gov |
| N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | IC₅₀ = 18.47 µM nih.gov | Identified as a potent inhibitor nih.gov |
Anticancer Research
The structural versatility of this compound derivatives has made them attractive candidates for anticancer drug development. ekb.egarabjchem.org Research has demonstrated their ability to inhibit the growth of various cancer cell lines and to target specific enzymes that are crucial for cancer progression. ekb.egrsc.org
Inhibition of Cancer Cell Proliferation
Numerous studies have reported the cytotoxic effects of pyrimidine-5-carboxamide and related derivatives against a panel of human cancer cell lines.
In one study, newly synthesized 5-carboxamide substituted 3,4-dihydropyrimidin-2(1H)-ones were assessed for their in vitro cytotoxic activities against HT-29 (colon cancer) and A-549 (lung cancer) cell lines, with compound 5f showing the most potent activity. tandfonline.com
Research on pyrimidine-5-carbonitrile derivatives, which are closely related to carboxamidines, has also yielded significant results. rsc.org A series of these compounds were evaluated against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org Compound 10b, in particular, exhibited excellent activity against all three cell lines with IC₅₀ values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7). rsc.org Another study found that pyrimido[4,5-d]pyrimidine derivatives were effective against several hematological cancer types. mdpi.com
| Compound | Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 (Hepatocellular Carcinoma) | 3.56 rsc.org |
| A549 (Non-small Cell Lung Cancer) | 5.85 rsc.org | |
| MCF-7 (Breast Cancer) | 7.68 rsc.org | |
| Compound 5f (5-Carboxamide substituted dihydropyrimidinone) | HT-29 (Colon), A549 (Lung) | Most potent in its series tandfonline.com |
Targeting Key Enzymes in Cancer Pathways
A key strategy in modern cancer therapy is the targeted inhibition of enzymes that drive tumor growth and survival. Pyrimidine derivatives have been successfully designed to interact with several of these key molecular targets.
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often over-activated in various cancers, including non-small cell lung cancer. ekb.eg Pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors. rsc.org Compound 10b from this series emerged as the most potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 2.83 nM). rsc.org This compound was also shown to arrest the cell cycle in HepG2 cells at the G2/M phase and induce apoptosis. rsc.org Other pyrimidine-benzothiazole hybrids have demonstrated inhibitory potency towards both EGFR and HER2 enzymes. ekb.eg
Another critical target in cancer, particularly in pancreatic and biliary cancers, is the mutated KRAS protein, such as KRAS-G12D. mdpi.com Novel pyrimidine and pyrido[4,3-d]pyrimidine (B1258125) derivatives have been designed as KRAS-G12D inhibitors. mdpi.com One enzymatic inhibitor, compound 10k, showed potent KRAS-G12D inhibition with an IC₅₀ of 0.009 µM. mdpi.com These findings underscore the potential of the this compound scaffold in developing targeted cancer therapies.
Modulation of Apoptosis Induction (e.g., Pyrimidine starvation as mechanism)
The induction of apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its modulation is a key strategy in various therapeutic areas. One mechanism through which pyrimidine derivatives can induce apoptosis is by creating a state of "pyrimidine starvation." nih.govaacrjournals.org This occurs when the cell's ability to synthesize pyrimidine nucleotides, essential building blocks for DNA and RNA, is inhibited. aacrjournals.orgnih.gov
Research has shown that blocking the de novo pyrimidine biosynthetic pathway can trigger apoptosis. nih.govnih.gov For instance, studies on multiple myeloma cells using the compound 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) revealed that it induces apoptosis by inhibiting UMP synthetase (UMPS). nih.govaacrjournals.org This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. nih.govaacrjournals.org The inhibition of UMPS leads to a significant decrease in UMP levels and an accumulation of the precursor orotate (B1227488), effectively starving the cells of the pyrimidines necessary for DNA synthesis and replication. nih.govaacrjournals.org This replicative stress is a powerful trigger for apoptosis. nih.govaacrjournals.org The critical role of pyrimidine starvation in this process was confirmed by "rescue" experiments, where the addition of exogenous pyrimidines like uridine, cytidine, and thymidine (B127349) prevented AICAr-induced apoptosis. nih.govaacrjournals.org
This link between pyrimidine metabolism and apoptosis is further supported by studies involving inhibitors of other enzymes in the pathway, such as N-(phosphonacetyl)-L-aspartate (PALA), which inhibits aspartate transcarbamylase. nih.govnih.gov PALA also induces apoptosis that can be rescued by uridine supplementation. nih.gov This demonstrates that the apoptotic effect is a direct consequence of pyrimidine depletion rather than an off-target effect of a specific drug. nih.gov The p53 tumor suppressor pathway can also be activated in response to pyrimidine pool depletion, providing another functional link between mitochondrial respiration, pyrimidine biosynthesis, and apoptosis. nih.gov
| Compound/Inhibitor | Mechanism of Action | Key Observation | Cellular Outcome | Reference |
|---|---|---|---|---|
| AICAr (5-aminoimidazole-4-carboxamide-1-β-riboside) | Inhibition of UMP synthetase (UMPS) | Decreased UMP levels, 26-fold increase in orotate | Apoptosis in multiple myeloma cells | nih.govaacrjournals.org |
| PALA (N-(phosphonacetyl)-L-aspartate) | Inhibition of aspartate transcarbamylase | Induces replicative stress (H2A.X phosphorylation) | Apoptosis in myeloma cells | nih.govnih.gov |
| Mitochondrial Complex III Inhibitors (e.g., myxothiazol) | Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) | Depletion of pyrimidine pools | p53-dependent apoptosis | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have been investigated for their significant anti-inflammatory and immunomodulatory properties. These effects are mediated through various mechanisms, including the inhibition of key signaling kinases, modulation of cytokine profiles, influence on macrophage behavior, and regulation of critical transcription factors.
Salt-inducible kinases (SIKs) have emerged as crucial regulators in the inflammatory process, making them a therapeutic target for conditions like Inflammatory Bowel Disease (IBD). nih.govnih.gov this compound derivatives have been developed as potent SIK inhibitors. nih.gov One such compound, HG-9-91-01, demonstrated favorable anti-colitis effects in murine models of IBD. ibdsupport.orgconsensus.appoup.com Its therapeutic effect is linked to its ability to inhibit SIKs, which in turn modulates the immune response in the gut. ibdsupport.orgoup.com
However, early SIK inhibitors like HG-9-91-01 had poor drug-like properties, such as rapid elimination and low in vivo exposure, which limited their clinical potential. nih.gov To address this, a series of novel pyrimidine-5-carboxamide derivatives were designed and synthesized. nih.gov This effort led to the identification of compounds with improved metabolic stability and in vivo exposure. nih.gov For example, compound 8h from one such study showed favorable activity and selectivity for SIK1 and SIK2, representing a significant advancement in developing SIK inhibitors for IBD treatment. nih.gov The inhibition of SIKs by these compounds is a promising strategy for IBD therapy, primarily by enhancing the production of the anti-inflammatory cytokine IL-10 in gut myeloid cells. nih.govibdsupport.org
A key mechanism underlying the anti-inflammatory effects of pyrimidine-based SIK inhibitors is their ability to modulate the expression of cytokines. Cytokines are signaling proteins that can be either pro-inflammatory or anti-inflammatory. Research has consistently shown that SIK inhibition by pyrimidine derivatives leads to a favorable shift in the cytokine balance.
Specifically, treatment with SIK inhibitors like HG-9-91-01 and its improved derivative, compound 8h , significantly up-regulates the expression of the potent anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.govibdsupport.org This effect has been observed in various immune cells, including macrophages and dendritic cells. nih.govconsensus.app The promotion of IL-10 is crucial for maintaining mucosal immune homeostasis and suppressing the chronic inflammation characteristic of IBD. nih.govibdsupport.org In murine colitis models, the anti-inflammatory action of HG-9-91-01 was dependent on its ability to promote IL-10 expression in colonic macrophages. ibdsupport.orgoup.com
Concurrently with boosting IL-10, these compounds reduce the expression of pro-inflammatory cytokines. nih.govnih.gov For example, compound 8h was shown to decrease the expression of IL-12, a cytokine that promotes inflammatory responses. nih.gov Similarly, broader SIK inhibition has been associated with reduced secretion of other inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Another pyrimidine derivative, 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one, also demonstrated an immunoregulatory effect by decreasing pro-inflammatory and increasing anti-inflammatory interleukins in a model of streptococcal infection. mimmun.ruconsensus.app
| Compound | Target | Effect on IL-10 | Effect on Pro-inflammatory Cytokines | Reference |
|---|---|---|---|---|
| HG-9-91-01 | SIKs | Increased expression | Suppressed secretion (e.g., IL-1β, IL-6, IL-12, TNF-α) | nih.govibdsupport.orgoup.com |
| Compound 8h | SIK1/2 | Significantly up-regulated expression | Reduced expression of IL-12 | nih.gov |
| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Not specified | Increased anti-inflammatory interleukins | Decreased pro-inflammatory interleukins (e.g., IL-1β, IL-6, IL-8) | mimmun.ruconsensus.app |
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-repair (M2). nih.gov An imbalance in M1/M2 polarization is associated with various inflammatory diseases. nih.gov SIKs are considered molecular switches that regulate the transformation between M1 and M2 macrophages. nih.gov
By inhibiting SIKs, this compound derivatives can modulate this balance. nih.govnih.gov SIK inhibition effectively converts activated macrophages and dendritic cells into an anti-inflammatory phenotype. nih.gov This phenotype is characterized by enhanced IL-10 production and reduced secretion of inflammatory cytokines, which aligns with the characteristics of M2-like macrophages. nih.govyoutube.com This shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state is a key component of the therapeutic effect of SIK inhibitors in inflammatory conditions. nih.govmdpi.com The ability to repolarize macrophages offers a powerful strategy to resolve inflammation and promote tissue repair. mdpi.com
Activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) are transcription factors that play central roles in the inflammatory response by regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov Therefore, inhibiting their activation is a major goal in the development of anti-inflammatory drugs. acs.org
Theoretical and experimental studies have identified pyrimidine derivatives as dual inhibitors of both AP-1 and NF-κB. nih.govscilit.com One extensively studied compound is N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide. acs.orgscilit.comnih.gov Structure-activity relationship (SAR) studies on this molecule have provided insights into the chemical features necessary for activity. These studies revealed that the carboxamide group at the 5-position of the pyrimidine ring is critical for inhibitory function. nih.gov While substitutions at the 2- and 4-positions are tolerated to some extent, with fluorine or small alkyl groups often retaining activity, significant changes can lead to a loss of potency. nih.gov Docking analyses suggest these pyrimidine compounds may function by binding at the interface between AP-1 or NF-κB and DNA, thereby preventing the transcription factors from binding to their target gene promoters. nih.gov
Metabolic and Neurological Disorder Applications
The therapeutic potential of this compound derivatives extends to metabolic and potentially neurological disorders. This is based on their ability to interact with enzymes central to cellular metabolism.
In the context of metabolic disorders, a series of novel pyrimidine-5-carboxamide compounds have been described as inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov NNMT is an enzyme whose increased expression and activity have been linked to metabolic syndrome, type 2 diabetes, and insulin (B600854) resistance. nih.gov By catalyzing the methylation of nicotinamide, NNMT influences cellular energy and metabolic pathways. nih.gov Genetic knockdown of the NNMT gene in mice has shown protective effects against diet-induced obesity and improved insulin sensitivity. nih.gov Therefore, the development of this compound-based NNMT inhibitors represents a promising therapeutic strategy for treating diabetes and other metabolic syndromes. nih.gov
Disorders of pyrimidine metabolism, while rare, can have severe consequences, including neurological abnormalities and developmental delay. mhmedical.com For example, hereditary orotic aciduria, a defect in the de novo pyrimidine synthesis pathway, and pyrimidine 5′-nucleotidase superactivity are associated with neurological symptoms. mhmedical.commsdmanuals.com This establishes a clear link between proper pyrimidine metabolism and neurological function. While specific this compound derivatives are not yet established as treatments for primary neurological disorders, their role in modulating fundamental metabolic pathways like those controlled by NNMT—which also has implications in neurodegeneration—suggests a potential area for future investigation. nih.gov
Anti-diabetic Agents
Pyrimidine-5-carboxamide derivatives have been investigated as potential treatments for type 2 diabetes mellitus through the inhibition of nicotinamide N-methyltransferase (NNMT). Elevated NNMT activity is associated with insulin resistance. A series of novel pyrimidine-5-carboxamide compounds have been described as NNMT inhibitors, which are being explored for the treatment of diabetes and metabolic syndrome. The inhibition of NNMT by these compounds is considered a promising therapeutic strategy.
In other research, 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent and orally efficacious agonists of the Takeda G-protein-coupled receptor 5 (TGR5). Activation of TGR5 is a mechanism that can lead to the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in regulating blood glucose levels.
| Derivative Class | Biological Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Novel pyrimidine-5-carboxamide compounds | Nicotinamide N-methyltransferase (NNMT) | Inhibition of NNMT, which is linked to insulin resistance. | Type 2 Diabetes Mellitus, Metabolic Syndrome |
| 4-Phenoxypyrimidine-5-carboxamide derivatives | Takeda G-protein-coupled receptor 5 (TGR5) | Agonist of TGR5, leading to GLP-1 secretion. | Type 2 Diabetes Mellitus |
Acetylcholinesterase Inhibition for Alzheimer's Disease
In the search for treatments for Alzheimer's disease, a novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs). researchgate.netbrieflands.com One compound from this series, designated as 10q, demonstrated potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 0.88 ± 0.78 μM. researchgate.netbrieflands.com This level of inhibition was found to be superior to that of the established drug Huperzine-A. researchgate.net Notably, compound 10q exhibited weaker inhibition of butyrylcholinesterase (BuChE) with an IC50 of 10.0 ± 1.30 μM, indicating its selectivity for AChE. researchgate.netbrieflands.com Molecular docking studies suggest that compound 10q can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net
| Compound | Target Enzyme | IC50 (μM) | Key Findings |
|---|---|---|---|
| 10q (a 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative) | Acetylcholinesterase (AChE) | 0.88 ± 0.78 | More potent than Huperzine-A. researchgate.net |
| Butyrylcholinesterase (BuChE) | 10.0 ± 1.30 | Demonstrates selectivity for AChE over BuChE. researchgate.netbrieflands.com |
Central Nervous System (CNS)-Active Agents
The pyrimidine scaffold is a component of many bioactive compounds that have applications in treating central nervous system disorders. ekb.egmdpi.com Pyrimidine derivatives have been investigated for a range of CNS activities, including anticonvulsant and antidepressant effects. ekb.egmdpi.com Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidine-5-carboxamides, have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). These compounds have demonstrated high CNS penetration, a crucial property for drugs targeting the brain.
Anticonvulsant Activities
Research into the anticonvulsant properties of pyrimidine derivatives has identified several promising compounds. ekb.egmedipol.edu.tr A study on 6-amino-4-hydroxy-2-thio-pyrimidine derivatives led to the identification of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide as a lead compound. medipol.edu.tr This derivative demonstrated the ability to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. medipol.edu.tr It also increased the latency period of seizures. medipol.edu.tr Another investigation into new substituted thiopyrimidine derivatives identified five compounds (8b, 8c, 8d, 10b, and 11) with significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, showing efficacy comparable to the standard drugs Phenytoin and Carbamazepine. ekb.eg
| Derivative Class/Compound | Animal Model | Observed Effects |
|---|---|---|
| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Pentylenetetrazole-induced seizures (rats) | Prevented lethality, reduced seizure number and severity, increased latency period. medipol.edu.tr |
| Substituted thiopyrimidine derivatives (8b, 8c, 8d, 10b, 11) | Pentylenetetrazole (PTZ) and Maximal Electroshock (MES) tests | Showed remarkable anticonvulsant efficiency relative to Phenytoin and Carbamazepine. ekb.eg |
Other Pharmacological Activities
Investigations into the antiplatelet and antithrombotic potential of this compound derivatives are not extensively represented in the currently available scientific literature. While some studies have explored the antiplatelet aggregation activity of other classes of pyrimidine derivatives, such as 2-aminopyrimidines and 2-substituted-4,6-diaminopyrimidines, there is a lack of specific data on the effects of this compound derivatives in this therapeutic area. brieflands.com
Partial Serotonin (B10506) Antagonism
Research into the interaction of pyrimidine derivatives with the serotonergic system has identified certain compounds with potential antidepressant effects. Specifically, a series of arylpiperazine-containing pyrimidine-4-carboxamide (B1289416) derivatives have been synthesized and evaluated for their binding affinity to serotonin receptors and the serotonin transporter. While these compounds are pyrimidine-4-carboxamides, their structural similarity to this compound derivatives makes these findings relevant. These derivatives were found to target serotonin 5-HT(2A) and 5-HT(2C) receptors, demonstrating a potential for partial serotonin antagonism. In preclinical animal models, these pyrimidine derivatives exhibited notable antidepressant-like activity. nih.gov
Antihypertensive Activity
The potential of pyrimidine-5-carboxamide derivatives as antihypertensive agents has been a significant area of research. Studies have focused on 1,4-dihydropyrimidine (B1237445) (DHPM) scaffolds, which are structurally related to clinically used dihydropyridine (B1217469) calcium channel blockers.
A series of 5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides were designed and synthesized based on a pharmacophore model for antihypertensive activity. nih.govhumanjournals.com When tested in rats using the non-invasive blood pressure (NIBP) tail-cuff method, a majority of these compounds demonstrated a considerable reduction in blood pressure. nih.govhumanjournals.com Notably, thirteen of the synthesized compounds showed significant antihypertensive effects that were comparable to the standard drug, nifedipine (B1678770). nih.govhumanjournals.com
The mechanism behind the antihypertensive action of these pyrimidine derivatives is often linked to their ability to block calcium channels, which is discussed in the following section. The structural analogy between dihydropyrimidines and dihydropyridines has been a key factor in guiding the design of these potent compounds. humanjournals.com
Calcium Channel Blocking Activity
The calcium channel blocking activity of pyrimidine derivatives is a well-established area of investigation, directly correlating with their antihypertensive effects. The close structural relationship between dihydropyrimidines (DHPMs) and dihydropyridine (DHP) calcium channel blockers like nifedipine has driven much of this research.
Studies on 3-carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters have demonstrated their efficacy as orally effective antihypertensive agents acting via calcium channel blockade. researchgate.net Drug metabolism studies revealed that certain metabolites of these compounds were potent calcium channel blockers, with IC50 values as low as 12 nM and 16 nM. researchgate.net Further structure-activity relationship studies led to the identification of derivatives with comparable in vivo potential. researchgate.net The stereochemistry of these compounds was found to be a critical determinant of their biological activity, with the R-(-)-enantiomer of one derivative showing greater potency and longer duration of action as an antihypertensive agent compared to nifedipine. researchgate.net
The investigation of various dihydropyrimidine (B8664642) derivatives has consistently shown their ability to function as calcium channel blockers, thereby inducing relaxation of vascular smooth muscle and leading to a decrease in blood pressure. researchgate.netnih.gov
NPY Antagonistic Activity
Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in the regulation of food intake and energy balance, making them attractive targets for the development of anti-obesity therapeutics. Research has indicated that the pyrimidine scaffold is a viable starting point for developing NPY antagonists. While specific research focusing solely on this compound is limited, studies on related pyrimidine structures have shown promising results.
For instance, a series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated for their ability to bind to Y5 receptors. humanjournals.com This research led to the identification of several potent NPY Y5 antagonists and the development of a pharmacophore model for the human Y5 receptor. humanjournals.com The general finding that pyrimidine derivatives can exhibit NPY antagonistic activity suggests that this compound derivatives could also possess this pharmacological property, warranting further investigation in this area.
Anthelmintic Activity
Derivatives of pyrimidine containing a carboxamide moiety have been investigated for their potential to combat parasitic worm infections. Helminthiasis is a significant global health issue, and the emergence of drug resistance necessitates the development of new anthelmintic agents.
In one study, seventeen new pyrimidine derivatives incorporating both sulphonamide and carboxamide functionalities were synthesized and evaluated for their in vitro anthelmintic properties against the earthworm Pheretima posthuma. arkat-usa.org The results indicated that all the synthesized compounds possessed some level of anthelmintic activity. arkat-usa.org Several of these compounds demonstrated noteworthy efficacy, with mean paralyzing times and death times that, while longer than the standard drug albendazole, were still significant. arkat-usa.org For example, at a concentration of 100 mg/mL, some compounds showed mean paralyzing times ranging from 14 to 19 minutes and mean death times from 16 to 25 minutes, compared to 10 and 13 minutes for albendazole, respectively. arkat-usa.org
| Compound | Mean Paralyzing Time (min) at 100 mg/mL | Mean Death Time (min) at 100 mg/mL |
|---|---|---|
| 21a | 15 | 18 |
| 21b | 19 | 24 |
| 21c | 14 | 16 |
| 21g | 19 | 20 |
| 21m | 19 | 25 |
| Albendazole (Standard) | 10 | 13 |
Anti-malarial Activity
The pyrimidine nucleus is a cornerstone in the development of anti-malarial drugs, with established medications like pyrimethamine (B1678524) and proguanil (B194036) targeting the folate synthesis pathway of the Plasmodium parasite. lookchem.com Research into novel pyrimidine derivatives continues to be a promising avenue for combating malaria, especially in light of growing drug resistance.
Recent studies have focused on sulfonamide-based pyrimidine derivatives. A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong anti-malarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. Some of these compounds exhibited potent effects with IC50 values in the single-digit micromolar range. These compounds are believed to exert their anti-malarial effect by inhibiting the cysteine protease enzymes of the parasite, namely falcipain-2 and falcipain-3. Importantly, these active compounds showed high selectivity for the parasite and were non-toxic to normal human blood cells in vitro.
Antioxidant Activity
A number of pyrimidine derivatives have been evaluated for their antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress. Oxidative stress is implicated in a variety of chronic diseases.
In one study, a series of novel 6-oxo-1,6-dihydropyrimidin-5-carboxamides were synthesized and assessed for their in-vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. Several of the synthesized compounds, including 4g, 4h, 4i, and 4l, displayed excellent antioxidant activities when compared to the standard antioxidant, ascorbic acid.
Another study investigated tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues. The antioxidant activity of these compounds was evaluated using the DPPH assay, and it was found that certain derivatives exhibited excellent free radical scavenging activity, with IC50 values of 46.31 and 48.81, which were comparable to that of ascorbic acid. These findings suggest that the this compound scaffold is a promising framework for the development of new antioxidant agents.
| Compound Series | Assay | Notable Results | Reference |
|---|---|---|---|
| 6-Oxo-1,6-dihydropyrimidin-5-carboxamides (4g, 4h, 4i, 4l) | DPPH Radical Scavenging | Excellent activity comparable to ascorbic acid | |
| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides (3a, 3b) | DPPH Radical Scavenging | IC50 values of 46.31 and 48.81, comparable to ascorbic acid |
Modulating Pyrimidine Biosynthesis Pathways
The pyrimidine biosynthesis pathway is a critical metabolic process responsible for the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, cell growth, and proliferation. This pathway involves a series of enzymatic steps that convert simple precursor molecules into uridine monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidine nucleotides are derived. Key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH) and orotate phosphoribosyltransferase (OPRT), are recognized as potential targets for therapeutic intervention, particularly in cancer and inflammatory diseases.
A comprehensive review of the scientific literature reveals a notable absence of specific research on This compound derivatives as modulators of the pyrimidine biosynthesis pathway. While numerous studies have explored the biological activities of various pyrimidine derivatives, the focus has largely been on other therapeutic targets. For instance, extensive research has been conducted on pyrimidine-5-carboxamide analogs, a closely related class of compounds, for their roles as inhibitors of enzymes such as nicotinamide N-methyltransferase (NNMT) and salt-inducible kinases (SIKs). However, this body of work does not extend to the direct modulation of pyrimidine biosynthesis by compounds bearing the this compound scaffold.
It is well-established that other classes of pyrimidine analogs, such as the widely used chemotherapy drug 5-fluorouracil, exert their anticancer effects by directly interfering with the pyrimidine biosynthesis pathway. These compounds act as antimetabolites, inhibiting key enzymes like thymidylate synthase and disrupting the production of essential nucleotides, thereby leading to cell cycle arrest and apoptosis.
Despite the theoretical potential for this compound derivatives to interact with enzymes in the pyrimidine biosynthesis pathway due to their structural similarity to the natural substrates, there is currently no published research to support this hypothesis. The available data on the biological and pharmacological investigations of this compound derivatives are centered on other mechanisms of action and therapeutic applications.
Table of Research Findings on Pyrimidine Analogs and Pyrimidine Biosynthesis
| Compound Class | Specific Derivative(s) | Target in Pyrimidine Biosynthesis | Reported Biological Effect |
| This compound Derivatives | Not Applicable | No specific targets identified in the literature | No research data available |
| Fluoropyrimidines | 5-Fluorouracil | Thymidylate Synthase | Inhibition of DNA synthesis, anticancer activity |
| Dihydroorotate Dehydrogenase Inhibitors | Leflunomide, Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of de novo pyrimidine synthesis, anti-inflammatory and immunosuppressive effects |
This table is provided for illustrative purposes to highlight the types of pyrimidine analogs that are known to modulate the pyrimidine biosynthesis pathway. There is no corresponding data for this compound derivatives based on the conducted literature search.
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activity
The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. dntb.gov.uanih.gov SAR analyses help to elucidate these relationships, guiding the optimization of lead compounds.
The pyrimidine nucleus serves as a versatile scaffold, and substitutions at its 2, 4, 5, and 6 positions can dramatically alter the pharmacological profile of the resulting compounds. nih.govresearchgate.net Research on various pyrimidine derivatives has established several key SAR principles.
For a closely related series of pyrimidine-4-carboxamides, which are inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), systematic modifications have revealed important structural requirements for activity. acs.org
Position 2: Modifications at this position often influence interactions within the binding pocket of a target enzyme or receptor. For instance, in a series of pyrimidine-4-carboxamide (B1289416) NAPE-PLD inhibitors, introducing an (S)-3-phenylpiperidine group at the R2 position (analogous to position 2) led to a threefold increase in inhibitory potency compared to a more flexible N-methylphenethylamine group. acs.org This suggests that conformational restriction can be beneficial for activity.
Position 4 and 6: These positions are crucial for modulating both potency and physicochemical properties. In the NAPE-PLD inhibitor series, replacing a morpholine (B109124) group at the R3 position (analogous to position 6) with a smaller, more polar (S)-3-hydroxyprolidine resulted in a tenfold increase in activity and reduced lipophilicity. acs.org This highlights the importance of optimizing substituents at this position to achieve a balance of potency and drug-like properties.
Position 5: The substituent at the C-5 position can significantly impact the mechanism of action and potency. In some classes of pyrimidines, this position is unsubstituted, while in others, it is the site of key functional groups. rsc.org For pyrimidine-5-carboxamidine, the carboxamidine group itself is the defining feature at this position.
The following table summarizes the SAR findings for pyrimidine-4-carboxamide derivatives, which can provide insights for the this compound scaffold. acs.org
| Compound | R1 Substituent (at Carboxamide) | R2 Substituent (Position 2) | R3 Substituent (Position 6) | pIC50 |
| Hit Compound | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.09 |
| Optimized Compound (LEI-401) | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |
| Intermediate 1 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.56 |
| Intermediate 2 | Cyclopropylmethyl | N-methylphenethylamine | (S)-3-hydroxypyrrolidine | 6.22 |
This interactive table is based on data for pyrimidine-4-carboxamide derivatives, illustrating the impact of substitutions on inhibitory potency (pIC50) against NAPE-PLD. acs.org
The carboxamide group is a critical functional moiety in many biologically active molecules, and its placement on the pyrimidine ring is a key determinant of activity. In one study of pyrimidine derivatives, the presence of a carboxamide group at the 5-position was found to be essential for the observed biological activity. nih.gov When this group was moved to the 6-position, the activity was lost, indicating a strict positional requirement for the carboxamide's role in molecular recognition and binding to its biological target. nih.gov This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active site of enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org These models translate molecular structures into numerical descriptors and use statistical methods to correlate them with pharmacological activity. nih.gov
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound, representing their physicochemical, topological, and electronic properties. nih.gov
Statistical methods are then employed to build the model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques for developing QSAR models for pyrimidine derivatives. nih.govtandfonline.com
Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant molecular descriptors to the biological activity. researchpublish.com
Artificial Neural Network (ANN): ANN is a non-linear method that can capture more complex relationships between structure and activity, often resulting in models with higher predictive power compared to MLR. nih.govtandfonline.com
Validation is a critical step to ensure the reliability and predictive power of the QSAR model. researchgate.net This is typically done using internal validation techniques like leave-one-out cross-validation (which yields a Q² value) and external validation using a test set of compounds not used in model development. tandfonline.comrsc.org A high correlation coefficient (R²) for the training set and a high Q² for the cross-validation indicate a robust and predictive model. nih.gov
A primary goal of QSAR modeling is to identify the key molecular features and physicochemical properties that govern the biological activity of the compounds under study. rsc.org For various series of pyrimidine derivatives, QSAR studies have successfully identified several crucial descriptors.
These features often include:
Hydrophobicity: The lipophilicity of the molecule, often represented by logP, can be a critical factor influencing how a compound reaches its target and binds to it. scielo.br
Steric Properties: The size and shape of substituents can determine the fit of the molecule into a binding pocket. scielo.br
Electronic Properties: The distribution of charge and the presence of electron-donating or electron-withdrawing groups can influence binding interactions. nih.gov
Topological and 3D Descriptors: These descriptors encode information about the three-dimensional structure of the molecule, which is essential for receptor binding. researchpublish.comscielo.br
For example, a QSAR study on pyrimidine derivatives with larvicidal activity confirmed that the three-dimensional structure, steric properties, hydrophobic polar surface area, and logP were responsible for their biological activity. scielo.br Another 3D-QSAR study on pyrimidine-based FAK inhibitors revealed that hydrophobic and hydrogen-bond donor fields had the most significant impact on the bioactivities of the inhibitors. rsc.org These insights are invaluable for the rational design of new, more potent this compound derivatives.
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein or enzyme (receptor).
Studies on Pyrimidine-5-carboxamidine derivatives have utilized molecular docking to explore their interactions with various enzymes, revealing their potential as inhibitors for several diseases. For instance, a series of these derivatives were designed as inhibitors of salt-inducible kinases (SIKs), which are crucial in inflammatory processes. nih.gov Docking simulations showed that these compounds could effectively bind to the active sites of SIK1 and SIK2. nih.gov
Another application has been in the development of antibacterial agents. Pyrimidine (B1678525) derivatives have been docked into the active site of dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. nih.gov These simulations indicated good interaction within the enzyme's active cavities, suggesting a mechanism for their antibacterial properties. nih.gov Furthermore, derivatives have been investigated as inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a protein involved in cancer progression, with docking studies showing favorable interactions within the binding pocket. nih.gov In the context of cancer therapy, pyrimidine derivatives have also been designed and docked as novel inhibitors of the KRAS-G12D mutant protein, a key driver in many cancers. researchgate.net
The effectiveness of a drug is often related to its binding affinity for its target. Molecular docking provides insights into the specific interactions that contribute to this affinity, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound derivatives, these simulations have identified key interactions with their respective biological targets.
For example, the docking of a potent pyrimidine derivative against the KRAS-G12D protein revealed critical hydrogen bonds between its 3,8-diazabicyclo[3.2.1]octane moiety and the amino acid residues Asp12 and Gly60 of the protein. researchgate.net Similarly, other derivatives targeting STAT6, a protein involved in allergic conditions, were synthesized and evaluated, with computational models helping to understand the structure-activity relationship. nih.gov In studies targeting COX-2 enzymes for anti-inflammatory and anticancer applications, docking of Pyrimidine-5-carbonitrile derivatives helped to elucidate their binding modes and rationalize their potent inhibitory activity. mdpi.com
| Derivative Class | Biological Target | Key Interactions/Findings | Potential Application |
|---|---|---|---|
| Pyrimidine-5-carboxamide derivatives | Salt-Inducible Kinases (SIKs) | Favorable activity and selectivity on SIK1/2. nih.gov | Inflammatory Bowel Disease nih.gov |
| General Pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Good interaction with active cavities. nih.gov | Antibacterial nih.gov |
| Pyrido[4,3-d]pyrimidine (B1258125) derivatives | KRAS-G12D | Critical hydrogen bonds with Asp12 and Gly60. researchgate.net | Anticancer researchgate.net |
| Pyrimidine-5-carbonitrile hybrids | Cyclooxygenase-2 (COX-2) | Potent inhibitory activity. mdpi.com | Anticancer/Anti-inflammatory mdpi.com |
| General Pyrimidine analogues | Cyclin-Dependent Kinase 8 (CDK8) | Moderate to better docking results within the binding pocket. nih.gov | Anticancer nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and powerful tool for predicting the molecular properties of chemical compounds.
DFT calculations have been performed on Pyrimidine-5-carboxamides to understand their molecular electronic structure. researchgate.netresearchgate.net These calculations, often using the B3LYP functional, provide insights into the distribution of electrons within the molecule, which governs its geometry, reactivity, and spectroscopic properties. samipubco.com By optimizing the molecular geometry, researchers can predict bond lengths and angles with high accuracy, which often show good correlation with experimental data from X-ray diffraction. researchgate.nettandfonline.com Furthermore, analyses like Mulliken charge distribution and Molecular Electrostatic Potential (MEP) maps, derived from DFT, help to identify the electrophilic and nucleophilic sites on the molecule, predicting regions of reactivity. researchgate.nettandfonline.comirjweb.com
Theoretical calculations of harmonic vibrational frequencies are essential for interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. For novel Pyrimidine-5-carboxamides, DFT calculations have been employed to compute these frequencies. researchgate.netresearchgate.net The calculated wavenumbers, after appropriate scaling, typically show excellent agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes to specific functional groups and motions within the molecule. researchgate.net This correlation between theoretical and experimental data provides strong confirmation of the synthesized molecular structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
For Pyrimidine-5-carboxamide and its derivatives, HOMO-LUMO analysis has been conducted using DFT to assess these properties. researchgate.nettandfonline.comsemanticscholar.org The analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com A molecule with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. irjweb.com These calculations are crucial for predicting how the molecule will interact with other species and for understanding its electronic transitions, which correspond to its UV-Vis absorption characteristics. researchgate.net
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Represents the ability to donate an electron. irjweb.com |
| ELUMO (Energy of LUMO) | Represents the ability to accept an electron. irjweb.com |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. nih.govirjweb.com |
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surfaces
The Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) are valuable quantum chemical tools used to visualize the charge distribution of a molecule in three-dimensional space. These surfaces are instrumental in predicting and understanding the reactive behavior of a molecule, particularly its interactions with other chemical species. The MEP surface illustrates the electrostatic potential created by the charge distribution of a molecule, mapping out regions of positive, negative, and neutral potential.
In computational studies of pyrimidine derivatives, MEP analysis is a standard method to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net For this compound, the MEP surface would highlight the electron-rich and electron-poor regions. The nitrogen atoms of the pyrimidine ring and the carboxamidine group are expected to be regions of negative electrostatic potential (nucleophilic sites), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the ring and the amidine group would exhibit positive electrostatic potential (electrophilic sites), indicating their propensity for interacting with nucleophiles. The analysis of these surfaces provides a qualitative prediction of the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds.
Computational Approaches for Drug-Likeness Assessment
The assessment of a compound's "drug-likeness" is a critical step in the early stages of drug discovery. Computational models provide a rapid and cost-effective means to predict the pharmacokinetic properties of a molecule, helping to identify candidates with a higher probability of success in clinical trials. These predictions are often based on the molecule's structural and physicochemical properties. For pyrimidine derivatives, in silico tools are frequently employed to evaluate their potential as orally bioavailable drugs. researchgate.netnih.govresearchgate.net
Table 1: Predicted Solubility and Permeability of this compound (Note: Specific experimental or high-fidelity computational data for this compound is not available in the public domain. The following table is a template for such data.)
| Parameter | Predicted Value | Method/Software |
| Aqueous Solubility (logS) | Data not available | - |
| Caco-2 Permeability (nm/s) | Data not available | - |
| Human Intestinal Absorption (%) | Data not available | - |
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.comtiu.edu.iq The rule establishes four simple physicochemical parameters. A compound is considered to have good oral bioavailability if it violates no more than one of these rules. The parameters for this compound can be calculated based on its molecular structure.
Molecular Weight (MW): The molecular weight of this compound is approximately 138.14 g/mol , which is well below the 500 g/mol limit.
Log P (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a molecule, would need to be calculated using computational software. Given its polar functional groups, the Log P is expected to be low.
Hydrogen Bond Donors (HBD): this compound has three hydrogen bond donors (the two -NH2 protons and the =NH proton). This is within the limit of ≤ 5.
Hydrogen Bond Acceptors (HBA): The molecule has four hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the two nitrogen atoms in the carboxamidine group). This is within the limit of ≤ 10.
Based on these parameters, this compound is expected to be compliant with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.
Table 2: Lipinski's Rule of Five Compliance for this compound
| Parameter | Value | Rule | Compliance |
| Molecular Weight ( g/mol ) | ~138.14 | ≤ 500 | Yes |
| Log P | Data not available | ≤ 5 | - |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Number of Violations | 0 (based on available data) | ≤ 1 | Yes |
Advanced Analytical Techniques in Characterization and Research
Spectroscopic Characterization
Spectroscopic analysis is a cornerstone in the characterization of Pyrimidine-5-carboxamidine, offering a non-destructive means to probe its molecular architecture.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For pyrimidine (B1678525) derivatives, characteristic absorption bands are observed that correspond to the vibrations of specific bonds within the structure. In the case of this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to the N-H, C=N, and C-N bonds of the amidine group, as well as the characteristic vibrations of the pyrimidine ring.
Based on data from related pyrimidine compounds, the following table summarizes the expected characteristic IR absorption bands for this compound. ias.ac.in
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Amidine N-H | Stretching | 3400 - 3100 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=N (Amidine) | Stretching | 1680 - 1620 |
| C=N (Pyrimidine Ring) | Stretching | 1600 - 1475 |
| C-N | Stretching | 1350 - 1250 |
These values are indicative and can be influenced by the sample preparation method and the physical state of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine ring and the amidine group. The chemical shifts of the pyrimidine protons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the carboxamidine substituent. Protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. The protons of the -NH₂ group in the amidine moiety are expected to appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic heterocyclic systems. The carbon atom of the C=N bond in the amidine group is expected to have a chemical shift in the range typical for imines.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the core pyrimidine structure, which can be used as a reference for interpreting the spectra of this compound. chemicalbook.comsemanticscholar.org
Predicted ¹H NMR Chemical Shifts for the Pyrimidine Ring
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | 9.1 - 9.3 |
| H-4 | 8.6 - 8.8 |
| H-6 | 8.6 - 8.8 |
Predicted ¹³C NMR Chemical Shifts for the Pyrimidine Ring
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-4 | 156 - 158 |
| C-5 | 120 - 125 |
| C-6 | 156 - 158 |
It is important to note that these are predicted values, and the actual experimental values for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₆N₄), HRMS provides an exact mass measurement with a high degree of accuracy, which allows for the unambiguous determination of its molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is a critical piece of data for its definitive characterization.
Chromatographic Techniques
Chromatographic techniques are essential for the purification, separation, and purity assessment of chemical compounds. For this compound, both thin-layer chromatography and high-performance liquid chromatography are valuable tools.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of a compound. For this compound, TLC can be used to quickly determine the presence of impurities. The choice of the mobile phase is critical for achieving good separation. A mixture of polar and non-polar solvents is typically used to adjust the retention factor (Rf) of the compound to an optimal value, usually between 0.3 and 0.7. Visualization of the spots on the TLC plate is often achieved under UV light, as pyrimidine derivatives typically absorb UV radiation. ias.ac.in
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of pyrimidine derivatives like this compound, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation of the target compound from any impurities. A UV detector is typically used for the detection of pyrimidine derivatives due to their strong UV absorbance. HPLC can provide quantitative information about the purity of a sample and can be used to isolate the pure compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the detection and quantification of pyrimidine compounds within complex biological matrices such as urine, plasma, and cell extracts. nih.govspringernature.com The method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This allows for the reliable analysis of a wide range of purine (B94841) and pyrimidine metabolites, which is crucial for diagnosing metabolic disorders and understanding the metabolic fate of pyrimidine-based compounds. nih.gov
In a typical workflow, urine samples are diluted with a buffer to minimize matrix effects like ion suppression. nih.gov The separation is then performed using a liquid chromatography system, after which the analytes are ionized, commonly by electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This targeted approach ensures high precision, accuracy, and a broad dynamic range, enabling the measurement of both normal and pathological metabolite concentrations in a single analytical run. nih.gov The development of such robust LC-MS/MS assays facilitates the simultaneous and sensitive detection of an extended panel of pyrimidine biomarkers. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Pyrimidine Metabolite Analysis
| Parameter | Description | Example |
|---|---|---|
| Instrumentation | Liquid Chromatography system coupled to a Tandem Mass Spectrometer | UHPLC-MS/MS |
| Sample Type | Biological fluids or tissues | Human Urine, Blood Plasma nih.govresearchgate.net |
| Sample Preparation | Dilution with an aqueous buffer to reduce matrix interference nih.gov | 1:10 dilution with buffer containing stable-isotope labeled internal standards |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification nih.gov | Specific precursor-to-product ion transitions are monitored for each analyte |
| Quantification | Use of stable-isotope-labeled internal standards for accuracy nih.gov | Quantification against a calibration curve using labeled analogues |
| Method Performance | Assessed by precision, accuracy, sensitivity, and dynamic range | Intra-day CV: 1.4-6.3%; Inter-day CV: 1.3-15.2% nih.gov |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. For novel pyrimidine-5-carboxamide derivatives, this analysis serves as a crucial quality control step to confirm the empirical formula and verify the purity of the synthesized product. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. researchgate.net
Table 2: Example Elemental Analysis Data for a Pyrimidine-5-Carboxamide Derivative
| Element | Theoretical % | Found % | Deviation % |
|---|---|---|---|
| Carbon (C) | 58.66 | 58.70 | +0.04 |
| Hydrogen (H) | 4.48 | 4.51 | +0.03 |
| Nitrogen (N) | 24.88 | 24.85 | -0.03 |
Bioanalytical Techniques
Metabolic flux analysis using stable isotope tracing is a powerful method to investigate the dynamics of metabolic pathways in real-time. nih.gov This technique is particularly valuable for studying the biosynthesis of pyrimidines. grantome.com It involves introducing nutrients labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system and tracking their incorporation into downstream metabolites. nih.gov By analyzing the mass isotopologue distribution of pyrimidine intermediates and nucleotides using mass spectrometry, researchers can quantify the activity of specific metabolic pathways. mdpi.com
For instance, [U-¹³C₆]-glucose can be used to trace the flow of carbon atoms into the ribose-5-phosphate (B1218738) backbone of nucleotides via the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, ¹⁵N-labeled glutamine or ¹³C-labeled aspartate can be used to track the incorporation of nitrogen and carbon atoms into the pyrimidine ring itself during de novo synthesis. nih.govmdpi.com This approach provides critical insights into how cells utilize different nutrients for nucleotide production and how disease states or therapeutic interventions, such as those involving pyrimidine-based drugs, can alter these metabolic fluxes. nih.govnih.gov
Table 3: Common Stable Isotope Tracers for Pyrimidine Biosynthesis
| Isotope Tracer | Metabolic Pathway Traced | Information Gained |
|---|---|---|
| [U-¹³C₆]-Glucose | Pentose Phosphate Pathway (PPP) | Measures contribution of glucose to the ribose backbone of nucleotides nih.gov |
| [U-¹³C₅, ¹⁵N₂]-Glutamine | De novo Pyrimidine Synthesis | Quantifies glutamine's role as a nitrogen donor for the pyrimidine ring nih.gov |
| [U-¹³C₄]-Aspartate | De novo Pyrimidine Synthesis | Tracks the incorporation of aspartate's carbon skeleton into the pyrimidine ring mdpi.com |
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique used to study molecular interactions in real-time. nih.gov In the context of drug discovery involving this compound derivatives, SPR is instrumental for characterizing the binding kinetics between these small molecules (analytes) and their purified protein targets (ligands), such as enzymes or receptors. youtube.comresearchgate.net
In a typical SPR experiment, the target protein is immobilized on a gold-coated sensor chip. A solution containing the pyrimidine compound is then flowed over the surface. Binding between the compound and the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. youtube.com By analyzing the signal change over time during the association and dissociation phases, key kinetic parameters can be determined. youtube.com This data is vital for screening compound libraries, determining structure-activity relationships, and selecting promising candidates for further development. nih.gov
Table 4: Key Kinetic Parameters Determined by SPR
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Association Rate Constant | kₐ (or kₒₙ) | The rate at which the drug binds to its target. | A higher value indicates faster binding. |
| Dissociation Rate Constant | kₔ (or kₒբբ) | The rate at which the drug-target complex dissociates. | A lower value indicates a more stable complex and longer duration of action. |
| Equilibrium Dissociation Constant | Kₔ | The ratio of kₔ to kₐ (kₔ/kₐ). | Represents the affinity of the interaction; a lower Kₔ value signifies stronger binding. |
Chemoproteomics is a powerful strategy used to identify the molecular targets of bioactive compounds within a complex proteome. mdpi.com For a novel compound series like pyrimidine carboxamides, identifying the direct protein binding partners is essential to understand their mechanism of action. acs.org This approach often involves designing and synthesizing a chemical probe based on the compound of interest. The probe typically contains a reactive group to form a covalent bond with its target and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and identification. mdpi.com
Cell lysates or live cells are treated with the probe, allowing it to bind to its protein targets. The probe-protein complexes are then enriched from the lysate, typically using affinity purification. Finally, the captured proteins are identified and quantified using mass spectrometry-based proteomics. mdpi.com This methodology was successfully used to identify two putative protein targets for a series of 6-dialkylaminopyrimidine carboxamides that exhibited antitubercular activity, confirming a novel mechanism of action for the compound class. acs.org
Table 5: Generalized Workflow for Chemoproteomic Target Identification
| Step | Description |
|---|---|
| 1. Probe Design & Synthesis | A chemical probe is created from the pyrimidine carboxamide scaffold, incorporating a reactive moiety and a reporter tag. |
| 2. Cellular/Lysate Labeling | The probe is incubated with a biological sample (e.g., cell lysate) to allow binding to target proteins. |
| 3. Target Enrichment | The reporter tag is used to capture and isolate the probe-protein complexes (e.g., using streptavidin beads for a biotin tag). |
| 4. Protein Digestion | The enriched proteins are digested into smaller peptides, typically with trypsin. |
| 5. Mass Spectrometry Analysis | The resulting peptides are analyzed by LC-MS/MS to identify the corresponding proteins. |
| 6. Data Analysis & Target Validation | Potential targets are identified by comparing results against control experiments and validated using orthogonal methods. |
Patent Landscape and Drug Discovery Aspects
Analysis of Patent Literature
An examination of patent literature reveals a consistent effort to explore and protect novel pyrimidine-5-carboxamide derivatives for a wide range of diseases. These filings highlight the scaffold's versatility and its potential to yield potent and selective modulators of various biological targets.
Recent patent activity surrounding pyrimidine-5-carboxamide derivatives indicates a strong focus on the development of inhibitors for enzymes implicated in chronic diseases. A notable trend is the targeting of specific kinases and metabolic enzymes. For instance, companies like Eli Lilly and Company have filed patents for novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT), a therapeutic target for type 2 diabetes, metabolic syndrome, and chronic kidney disease. nih.govgoogleapis.com These patents, such as WO 2021/025975 A1, describe the synthesis and application of these compounds for treating metabolic disorders. nih.gov
Another significant trend involves the development of kinase inhibitors. Patents have been granted for pyrimidine-5-carboxamide derivatives that exhibit potent inhibitory activity against spleen tyrosine kinase (Syk), which is involved in allergic and inflammatory reactions. google.comgoogleapis.com This makes these compounds potential treatments for asthma, rheumatoid arthritis, and other autoimmune diseases. google.com Furthermore, recent research leading to potential patents has focused on derivatives that inhibit salt-inducible kinases (SIKs), which play a crucial role in inflammatory processes, particularly in inflammatory bowel disease (IBD). nih.gov
The patent literature is rich with specific examples of pyrimidine-5-carboxamide derivatives and their targeted applications. These patents typically claim the chemical structure of the compounds, their method of preparation, and their use in treating specific medical conditions. The versatility of the pyrimidine (B1678525) scaffold allows for structural modifications that fine-tune the activity against different biological targets. gsconlinepress.com
Below is a table summarizing key patented pyrimidine-5-carboxamide derivatives and their intended therapeutic uses.
| Patent / Publication | Assignee / Author Group | Biological Target | Therapeutic Application |
| EP1054004A1 | Astellas Pharma Inc. | Spleen Tyrosine Kinase (Syk) | Allergic diseases (asthma, rhinitis), autoimmune diseases (rheumatoid arthritis) google.comgoogleapis.com |
| WO 2021/025975 A1 | Eli Lilly and Company | Nicotinamide N-methyltransferase (NNMT) | Type 2 Diabetes Mellitus, metabolic syndrome, chronic kidney disease nih.govgoogleapis.com |
| Eur. J. Med. Chem. 2023;256:115469 | Ye, Chen, et al. | Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease (IBD) nih.gov |
| Patent by Li et al. (as cited in nih.gov) | Li et al. | Not Specified | Antifungal agents for infections like Candida albicans nih.gov |
These examples underscore the broad therapeutic potential of this class of compounds, ranging from metabolic and inflammatory diseases to infectious diseases.
Drug Discovery and Development Initiatives
Beyond the patent landscape, significant research efforts are dedicated to the discovery and preclinical development of pyrimidine-5-carboxamidine-based drug candidates. These initiatives focus on optimizing lead compounds to achieve desirable pharmacological profiles.
The process of converting an initial "hit" compound from a high-throughput screen into a viable "lead" candidate is a cornerstone of drug discovery. For pyrimidine-carboxamide derivatives, this optimization involves systematic structural modifications to improve potency, selectivity, and drug-like properties. nih.govnih.gov
A common strategy is molecular hybridization, where the pyrimidine-5-carboxamide core is combined with structural motifs from other known active compounds. nih.gov For example, to improve the poor pharmacokinetic properties of the SIK inhibitor HG-9-91-01, researchers designed and synthesized a series of pyrimidine-5-carboxamide derivatives, leading to a compound with enhanced metabolic stability and in vivo exposure. nih.gov
Structure-activity relationship (SAR) studies are crucial in this phase. Researchers systematically modify different positions of the pyrimidine ring and the carboxamide group to understand how these changes affect biological activity. nih.govnih.govhumanjournals.com For instance, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, modifying substituents at three different positions of a pyrimidine-4-carboxamide (B1289416) hit compound led to the identification of a potent and selective inhibitor with improved properties. nih.govnih.gov Conformational restriction, such as replacing a flexible side chain with a more rigid ring structure, has also been shown to increase inhibitory potency. nih.govnih.gov
A key challenge in drug development is ensuring that a potent molecule has favorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. The pyrimidine scaffold is often incorporated into drug candidates to improve these characteristics. nih.govgsconlinepress.com Its ability to act as a bioisostere for phenyl and other aromatic systems can enhance a compound's profile. nih.gov
Researchers focus on optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. nih.gov For example, the optimization of the SIK inhibitor HG-9-91-01 successfully addressed issues of rapid clearance and low in vivo exposure, resulting in a new derivative with excellent metabolic stability in human liver microsomes and a more suitable plasma protein binding rate. nih.gov Such modifications are essential for ensuring that a drug can reach its target in the body at a sufficient concentration and for an appropriate duration. The pyrimidine ring itself is a versatile scaffold that can be readily modified at multiple positions to fine-tune these properties. nih.govmdpi.com
A significant driver of drug discovery is the identification of novel mechanisms of action to address unmet medical needs, such as drug resistance. acs.org Research into this compound derivatives has led to the discovery of compounds that act on new or underexplored biological targets.
For example, a phenotypic screen against Mycobacterium tuberculosis identified a 6-dialkylaminopyrimidine carboxamide series with a novel mechanism of action. acs.org These compounds were active against clinical strains of the bacterium with no cross-resistance to existing drugs, and subsequent chemoproteomic analysis identified two previously uncharacterized putative targets. acs.org In another study, a pyridine (B92270) carboxamide derivative was found to be a prodrug that requires enzymatic hydrolysis to become active against tuberculosis and was shown to induce autophagy in macrophages, representing a dual mechanism of action. nih.gov
Furthermore, research into SIK inhibitors has elucidated a mechanism whereby pyrimidine-5-carboxamide derivatives can exert anti-inflammatory effects by significantly up-regulating the anti-inflammatory cytokine IL-10 and down-regulating the pro-inflammatory cytokine IL-12. nih.gov This detailed mechanistic understanding is vital for the continued development of targeted therapies.
Development of Lead Compounds (e.g., Avanafil, Compound 8h)
The journey from an initial chemical "hit" to a viable drug candidate involves a meticulous process of lead compound development. This phase focuses on chemically modifying a promising scaffold, such as pyrimidine-5-carboxamide, to optimize its pharmacological properties. Through systematic structure-activity relationship (SAR) studies, researchers aim to enhance potency, improve selectivity for the biological target, and refine pharmacokinetic characteristics. The development of Avanafil, a marketed drug for erectile dysfunction, and Compound 8h, a promising anti-inflammatory agent, serve as excellent examples of this process.
Avanafil: A Selective PDE5 Inhibitor
Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor that evolved from a pyrimidine-5-carboxamide core. medkoo.com The development program focused on achieving high selectivity for PDE5 over other phosphodiesterase isozymes to minimize side effects, coupled with a rapid onset of action. nih.gov
The core structure of Avanafil features a 4-(benzylamino)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide skeleton. SAR studies revealed several key structural elements crucial for its potent and selective activity:
Pyrimidine Core: Acts as a structural mimic of the guanine base of the natural substrate, cGMP, anchoring the molecule in the active site of the PDE5 enzyme. medkoo.com
Substituents at the 4-position: A (3-chloro-4-methoxybenzyl)amino group was found to be optimal for potency.
Substituents at the 2-position: A (2S)-2-(hydroxymethyl)pyrrolidin-1-yl group contributes significantly to the compound's high selectivity.
This careful molecular tailoring resulted in a lead compound with a distinct pharmacological profile, characterized by its rapid absorption and high selectivity, which was then advanced through clinical trials. rsc.org
Compound 8h: An Emerging SIK Inhibitor
In a distinct therapeutic area, a pyrimidine-5-carboxamide derivative, designated Compound 8h, was developed as a novel inhibitor of salt-inducible kinases (SIKs) for the potential treatment of inflammatory bowel disease (IBD). nih.gov The development started from a known SIKs inhibitor, HG-9-91-01, which had potent activity but poor drug-like properties.
Researchers synthesized a series of new pyrimidine-5-carboxamide derivatives using a molecular hybridization strategy to improve the pharmacokinetic profile. Compound 8h emerged as the most promising lead from this series, demonstrating a superior balance of biological activity and metabolic stability. nih.gov Key findings from the research include:
Improved Metabolic Stability: Compound 8h showed excellent stability in human liver microsomes. nih.gov
Enhanced In Vivo Exposure: The compound achieved better exposure levels in animal models compared to the initial hit. nih.gov
Anti-Inflammatory Activity: In cellular assays, Compound 8h was shown to up-regulate the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12. It also demonstrated significant anti-inflammatory effects in a mouse model of colitis. nih.gov
The development of Compound 8h highlights how the pyrimidine-5-carboxamide scaffold can be optimized to generate lead compounds with therapeutic potential in inflammatory diseases.
Table of Research Findings for Lead Compounds
| Compound | Therapeutic Target | Key Development Strategy | Notable Research Findings |
| Avanafil | Phosphodiesterase 5 (PDE5) | SAR studies on a pyrimidine-5-carboxamide scaffold to enhance selectivity and pharmacokinetic profile. medkoo.com | Achieved high selectivity for PDE5 over other PDE isoforms, leading to a lower potential for certain side effects. rsc.org Exhibits a rapid onset of action. nih.gov |
| Compound 8h | Salt-inducible kinases (SIKs) | Molecular hybridization of a known SIK inhibitor (HG-9-91-01) to improve drug-like properties. nih.gov | Favorable activity and selectivity for SIK1/2. nih.gov Excellent metabolic stability and enhanced in vivo exposure. nih.gov Demonstrated anti-inflammatory effects in a DSS-induced colitis model. nih.gov |
Conclusion and Future Research Directions
Synthesis of Advanced Pyrimidine-5-carboxamidine Architectures
Future synthetic research will likely focus on creating more complex and diverse this compound derivatives to refine structure-activity relationships (SAR). The development of novel, efficient, and eco-friendly synthetic methods is a key area of interest.
Multicomponent Reactions: There is a growing interest in one-pot, multicomponent reactions to construct the pyrimidine (B1678525) core. For instance, a method has been developed for the synthesis of pyrimidine-5-carboxamide from various substituted benzaldehydes, cyanoacetamide, and urea (B33335)/thiourea (B124793) in the presence of ammonium (B1175870) chloride under solvent-free conditions kthmcollege.ac.in. Future work could adapt these methodologies to directly synthesize carboxamidine derivatives or intermediates.
Solid-Phase Organic Synthesis (SPOS): SPOS presents a powerful tool for creating large libraries of pyrimidine derivatives for high-throughput screening mdpi.com. Applying SPOS to the synthesis of diverse this compound architectures could accelerate the discovery of new drug candidates by allowing for the rapid generation and testing of numerous analogs mdpi.com.
Novel Catalytic Systems: The use of innovative catalysts, such as a Pd-catalyzed four-component reaction involving amidines, styrene, and N,N-dimethylformamide (DMF), offers a versatile route to pyrimidine carboxamides mdpi.com. Exploring similar catalytic strategies for the direct synthesis of pyrimidine-5-carboxamidines could provide efficient access to novel chemical entities.
Fused Heterocyclic Systems: The creation of fused-ring systems incorporating the this compound moiety is a promising direction. For example, the synthesis of pyrimido[5,6,1-de]acridines and pyrazolo[3,4,5-kl]acridine-5-carboxamides has been explored for their DNA-binding and cytotoxic properties nih.gov. Designing new fused architectures could lead to compounds with unique pharmacological profiles.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency, reduced waste, operational simplicity. kthmcollege.ac.in |
| Solid-Phase Synthesis | Synthesis on a solid support, allowing for easy purification. | Amenable to high-throughput and combinatorial library synthesis. mdpi.com |
| Advanced Catalysis | Use of transition metals (e.g., Palladium) to facilitate complex bond formations. | High yields and selectivity under mild conditions. mdpi.com |
| Fused-Ring Systems | Construction of polycyclic structures containing the pyrimidine core. | Access to novel chemical space and potentially enhanced biological activity. nih.gov |
Elucidating Mechanisms of Action at the Molecular Level
A deeper understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for rational drug design. Future research should prioritize detailed mechanistic studies.
Enzyme Inhibition: Many pyrimidine derivatives exert their effects by inhibiting specific enzymes. For example, certain pyrimidine-5-carboxamide compounds have been identified as potent inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT), a target for metabolic diseases nih.gov. Others act as inhibitors of Salt-Inducible Kinases (SIKs), which are involved in inflammatory processes nih.gov. Future studies should employ techniques like X-ray crystallography and cryo-electron microscopy to obtain detailed structural information of the compound-target complexes.
Kinase Profiling: The pyrimidine scaffold is a common feature in many kinase inhibitors nih.gov. Derivatives of pyrimidine-5-carboxamide have been developed as inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in allergic responses google.com. Comprehensive kinase profiling will be crucial to understand the selectivity of these compounds and to identify potential off-target effects or new therapeutic opportunities.
Molecular Docking and Simulation: Computational approaches are invaluable for predicting binding modes and guiding the design of more potent and selective inhibitors. Molecular docking studies have been used to investigate the interaction of pyrimidine derivatives with targets like VEGFR-2 and to predict their anticancer activity researchgate.netresearchgate.net. Elucidating the specific interactions, such as hydrogen bonding and hydrophobic contacts, between the carboxamidine group and the target protein will be a key focus.
Target Identification: For compounds identified through phenotypic screening, determining the molecular target is a critical step. Chemoproteomic approaches have been successfully used to identify novel targets for 6-dialkylaminopyrimidine carboxamides in Mycobacterium tuberculosis, revealing proteins with previously unknown functions acs.org.
| Target Class | Example | Therapeutic Area | Molecular Interaction |
| Transferases | Nicotinamide N-methyltransferase (NNMT) | Diabetes, Metabolic Syndrome nih.gov | Inhibition of methyl transfer activity. nih.gov |
| Kinases | Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease nih.gov | Regulation of macrophage transformation. nih.gov |
| Kinases | Spleen Tyrosine Kinase (Syk) | Allergy, Inflammation google.com | Inhibition of tyrosine kinase activity. google.com |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | ATP-mimicking inhibition. gsconlinepress.comarabjchem.org |
Rational Drug Design and Development of Next-Generation Therapeutics
The principles of rational drug design will be paramount in transforming promising this compound hits into clinical candidates. This involves a multi-parameter optimization process to enhance efficacy, selectivity, and drug-like properties.
Structure-Based Drug Design (SBDD): As high-resolution structures of targets in complex with this compound inhibitors become available, SBDD will play a pivotal role. This approach allows for the precise design of modifications to the scaffold to improve binding affinity and selectivity, as demonstrated in the development of KRAS-G12D inhibitors mdpi.com.
Fragment-Based Drug Design (FBDD): FBDD can be employed to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked to develop more potent leads. This strategy has been used to create pyrimidine derivatives with anti-inflammatory and EGFR-TK inhibitory effects gsconlinepress.com.
Improving Pharmacokinetic Properties: A significant challenge in drug development is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound. A molecular hybridization strategy was used to improve the drug-like properties of a SIKs inhibitor based on a pyrimidine-5-carboxamide scaffold, resulting in enhanced metabolic stability and better in vivo exposure nih.gov. Future efforts will continue to focus on modifying the core structure to achieve favorable pharmacokinetics.
PROTACs and Targeted Protein Degraders: An emerging area is the development of PROteolysis TArgeting Chimeras (PROTACs) that utilize a target-binding ligand, like a this compound derivative, linked to an E3 ligase ligand. This approach induces the degradation of the target protein rather than just inhibiting it. This strategy is being explored for pyrimidine-based KRAS inhibitors mdpi.com.
Exploration of New Therapeutic Areas
While research has highlighted the potential of this compound in areas like cancer, inflammation, and metabolic disease, the versatility of the scaffold suggests its utility in a broader range of pathologies.
Infectious Diseases: The pyrimidine core is present in numerous anti-infective agents nih.gov. Future research should explore the potential of this compound derivatives as antibacterial, antifungal, or antiviral agents. Screening of compound libraries against a wide panel of pathogens could uncover novel leads, such as those identified for tuberculosis acs.org.
Neurodegenerative Diseases: Increased activity of enzymes like NNMT has been linked to neurodegeneration nih.gov. Therefore, NNMT inhibitors based on the this compound scaffold could be investigated for their potential in treating conditions like Alzheimer's or Parkinson's disease.
Cardiovascular Diseases: The link between NNMT and cardiovascular disease also opens the door for exploring this compound derivatives in this therapeutic area nih.gov.
Chronic Kidney Disease (CKD): Inhibition of NNMT may serve as a therapeutic mechanism for the treatment of CKD, suggesting another potential application for this class of compounds nih.gov.
The continued exploration of the this compound scaffold, driven by innovative synthesis, detailed mechanistic understanding, and rational design principles, holds immense promise for the discovery and development of novel medicines to address a wide spectrum of human diseases.
Q & A
Q. What are the established synthetic pathways for Pyrimidine-5-carboxamidine, and what methodological considerations are critical for reproducibility?
this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-cyanopyrimidine derivatives with hydroxylamine under acidic conditions yields the carboxamidine group. Ethanol (C₂H₅OH) is commonly used as a solvent, and reaction temperatures should be optimized to avoid side products like imine intermediates. Detailed protocols emphasize stoichiometric control and purification via recrystallization or column chromatography to ensure purity ≥95% .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound must be handled in a fume hood with PPE (gloves, lab coat, goggles). Avoid prolonged storage due to potential degradation; solutions should be prepared fresh or stored at -20°C under inert gas. Safety Data Sheets (SDS) recommend spill containment with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste facilities .
Q. How does this compound interact with enzymes like pyrimidine-5'-nucleotidase, and what experimental models validate these interactions?
this compound acts as a competitive inhibitor of pyrimidine-5'-nucleotidase, as shown in in vitro erythrocyte assays. Lead exposure studies (e.g., incubating erythrocytes with Pb²⁺) demonstrated dose-dependent inhibition, validated via UV-spectrophotometry measuring substrate (cytidine monophosphate) conversion rates. Controls must include untreated erythrocytes and enzyme activity calibration curves .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s mechanism under varying physiological conditions (e.g., pH, temperature)?
Use a factorial design to test pH (5.0–8.0) and temperature (25–45°C) effects on enzyme inhibition. Buffer systems (e.g., Tris-HCl, phosphate) must maintain ionic strength consistency. Kinetic parameters (Km, Vmax) should be calculated using Lineweaver-Burk plots, with statistical validation via ANOVA to confirm significance (p < 0.05) .
Q. What strategies resolve contradictions in data on this compound’s enzyme inhibition potency across studies?
Contradictions may arise from assay variability (e.g., substrate purity, enzyme source). Replicate experiments using standardized protocols (e.g., International Council for Harmonisation guidelines) and cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Meta-analyses of published IC₅₀ values can identify outliers and systemic biases .
Q. Which analytical methods are optimal for characterizing this compound’s stability and degradation products in long-term studies?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects degradation products (e.g., pyrimidine-5-carboxylic acid). Accelerated stability studies (40°C/75% RH) over 4–12 weeks, coupled with Arrhenius modeling, predict shelf life. Nuclear magnetic resonance (NMR) confirms structural integrity post-storage .
Q. How can researchers integrate computational modeling to predict this compound’s binding affinity for novel targets?
Molecular docking (e.g., AutoDock Vina) with homology-modeled enzyme structures identifies potential binding pockets. Molecular dynamics simulations (100 ns trajectories) assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) and compare with experimental IC₅₀ values .
Methodological Frameworks
What criteria (e.g., FINER) ensure rigor in formulating research questions about this compound’s biological roles?
Apply the FINER framework:
- Feasibility : Ensure access to validated enzyme assays and analytical instrumentation.
- Novelty : Investigate understudied pathways (e.g., nucleotide metabolism in neurodegenerative diseases).
- Ethical : Adhere to institutional biosafety protocols for in vivo studies.
- Relevance : Align with gaps in literature, such as its role in metal-induced toxicity .
Q. How should researchers structure a literature review to contextualize this compound’s pharmacological potential?
Use systematic review protocols (PRISMA guidelines) to screen databases (PubMed, SciFinder) for keywords: “this compound,” “nucleotidase inhibition,” “synthetic analogs.” Critically appraise sources for methodological rigor, prioritizing peer-reviewed journals and excluding non-reproducible data (e.g., patents, non-indexed platforms) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Nonlinear regression (e.g., Hill equation) models dose-response curves. Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals for EC₅₀ values. For multi-factorial experiments, multivariate analysis (MANOVA) identifies interaction effects between variables like pH and inhibitor concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
